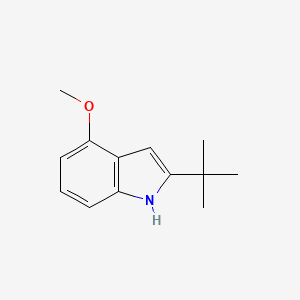

2-(tert-Butyl)-4-methoxy-1H-indole

Description

2-(tert-Butyl)-4-methoxy-1H-indole is a substituted indole derivative characterized by a tert-butyl group at the 2-position and a methoxy group at the 4-position of the indole core. Indole derivatives are pivotal in pharmaceutical and agrochemical research due to their diverse biological activities and utility as synthetic intermediates.

Propriétés

Formule moléculaire |

C13H17NO |

|---|---|

Poids moléculaire |

203.28 g/mol |

Nom IUPAC |

2-tert-butyl-4-methoxy-1H-indole |

InChI |

InChI=1S/C13H17NO/c1-13(2,3)12-8-9-10(14-12)6-5-7-11(9)15-4/h5-8,14H,1-4H3 |

Clé InChI |

SIOZBPCELNVDHI-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=CC2=C(N1)C=CC=C2OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

Fischer Indole Synthesis: : This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For 2-(tert-Butyl)-4-methoxy-1H-indole, the starting materials would include a tert-butyl-substituted phenylhydrazine and a methoxy-substituted aldehyde or ketone.

-

Buchwald-Hartwig Amination: : This palladium-catalyzed cross-coupling reaction can be used to introduce the tert-butyl group onto the indole ring. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis due to its efficiency and scalability. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions, such as using potassium permanganate or chromium trioxide.

-

Reduction: : The indole ring can undergo reduction reactions, such as hydrogenation, to form dihydroindoles. Catalysts like palladium on carbon are commonly used.

-

Substitution: : Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogens (e.g., bromine), sulfonyl chlorides, alkyl halides.

Major Products

Oxidation: 2-(tert-Butyl)-4-hydroxy-1H-indole.

Reduction: 2-(tert-Butyl)-4-methoxy-1,2-dihydro-1H-indole.

Substitution: Various substituted indoles depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry

2-(tert-Butyl)-4-methoxy-1H-indole is used as a building block in organic synthesis, particularly in the synthesis of more complex indole derivatives. Its unique substitution pattern makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists, or antagonists. This compound may be investigated for its interactions with biological macromolecules.

Medicine

Indole compounds are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Research into this compound may reveal new therapeutic applications.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mécanisme D'action

The mechanism of action of 2-(tert-Butyl)-4-methoxy-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The tert-butyl and methoxy groups can influence the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 2-(tert-Butyl)-4-methoxy-1H-indole with three related indole derivatives, focusing on substituent effects, synthesis strategies, and physicochemical properties.

Substituent Position and Functional Group Influence

- Steric and Electronic Effects: The tert-butyl group at C2 (target compound) introduces significant steric hindrance, which may reduce reactivity at adjacent positions compared to C3-substituted analogs like 95b .

Physicochemical and Spectral Properties

- Comparative Analysis: The target compound’s lack of Boc protection reduces molecular weight (~229 vs. Bromo and formyl groups in HR425418 increase electrophilicity, whereas the target compound’s methoxy group may favor nucleophilic aromatic substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.